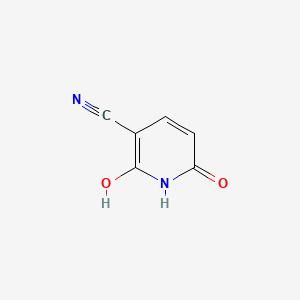

2,6-Dihydroxy-3-cyanopyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKYHMCIAMQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188927 | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35441-10-2 | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35441-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxy-3-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 2,6 Dihydroxy 3 Cyanopyridine and Its Analogues

Classical and Contemporary Synthesis of 2,6-Dihydroxy-3-cyanopyridine Core

The construction of the fundamental this compound structure is primarily achieved through cyclocondensation reactions, with base-catalyzed methods being a common and effective approach.

Cyclocondensation Reactions Utilizing Cyanoacetamide Derivatives

A prevalent and historically significant method for synthesizing the this compound core is the Guareschi-Thorpe reaction. This reaction involves the condensation of cyanoacetamide with a β-keto ester. mdpi.comresearchgate.net An improved version of this synthesis utilizes the condensation of aryl β-keto esters with cyanoacetamide in the presence of potassium hydroxide (B78521) in refluxing methanol (B129727) to produce 4-aryl-3-cyano-2,6-dihydroxypyridines. mdpi.com While effective, this method can sometimes result in modest yields. mdpi.com

Another approach involves a one-pot, four-component cyclocondensation reaction. This method can be used to synthesize novel 2-amino-3-cyanopyridine (B104079) derivatives by reacting substituted carbaldehydes, malononitrile, ammonium (B1175870) acetate (B1210297), and methyl ketones under ultrasonic irradiation, offering an environmentally friendlier protocol with excellent yields and shorter reaction times. nih.gov Similarly, hydroxy-cyanopyridines can be synthesized through a three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium. rsc.orgnih.gov This method is noted for being inexpensive and eco-friendly. nih.gov

The synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a key intermediate, can be achieved by reacting ethyl formate (B1220265) and ethyl fluoroacetate (B1212596) in the presence of sodium methoxide (B1231860), followed by the addition of cyanoacetamide. googleapis.comgoogle.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Aryl β-keto esters, Cyanoacetamide | Potassium hydroxide, Methanol (reflux) | 4-Aryl-3-cyano-2,6-dihydroxypyridines | mdpi.com |

| Substituted Carbaldehyde, Malononitrile, Ammonium acetate, Methyl ketones | Ultrasonic irradiation | 2-Amino-3-cyanopyridine derivatives | nih.gov |

| Alkyl cyanoacetate/Cyanoacetamide, 1,3-Dicarbonyls, Ammonium carbonate | Aqueous medium | Hydroxy-cyanopyridines | rsc.orgnih.gov |

| Ethyl formate, Ethyl fluoroacetate, Cyanoacetamide | Sodium methoxide | 2,6-Dihydroxy-3-cyano-5-fluoropyridine | googleapis.comgoogle.com |

Base-Catalyzed Approaches to 2,6-Dihydroxypyridine (B1200036) Formation

Base catalysis is a critical element in the synthesis of the 2,6-dihydroxypyridine ring. The Guareschi-Thorpe cyclization, for instance, can be effectively promoted by using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base for the reaction between β-keto esters and 2-cyanoacetamide (B1669375), leading to good to excellent yields of substituted pyridones. researchgate.net

In another example, the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine (B1313085) involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate (B1246266) in methanol. google.com This produces the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, which can then be hydrolyzed and decarboxylated. google.com

The choice of base can also influence the final product. For example, reacting a substituted uracil (B121893) compound with cyanoacetamide in the presence of a base like sodium methoxide can yield 3-cyano-2,6-dihydroxypyridine sodium dihydrate. google.com

Preparation and Isolation of Hydrate (B1144303) Forms of this compound

The preparation of hydrate forms of this compound has been documented. For instance, reacting a substituted uracil compound with cyanoacetamide in the presence of a base can produce 3-cyano-2,6-dihydroxypyridine sodium dihydrate. google.com This dihydrate can then be converted to 3-cyano-2,6-dihydroxypyridine monohydrate by the addition of water and acid adjustment. google.com The purity of the resulting hydrate is often high. google.com

Functionalization and Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups and substituents.

Halogenation at Pyridine (B92270) Ring Positions (e.g., Conversion of 2,6-Dihydroxy-3-cyano-5-fluoropyridine to Chloro-derivatives)

A key functionalization strategy involves the halogenation of the pyridine ring. The hydroxyl groups of 2,6-dihydroxy-3-cyano-5-fluoropyridine can be replaced with chlorine atoms through treatment with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. google.comgoogle.com This reaction yields 2,6-dichloro-3-cyano-5-fluoropyridine. google.comgoogle.com However, this process can sometimes lead to the formation of byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine, necessitating further purification. google.com

The resulting 2,6-dichloro-3-cyano-5-fluoropyridine is a valuable intermediate that can undergo further reactions. For instance, it can be hydrolyzed to 2,6-dichloro-5-fluoronicotinamide (B46746) and subsequently to 2,6-dichloro-5-fluoronicotinic acid. google.comgoogle.com

| Starting Material | Reagents | Product | Reference |

| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | PCl₅, POCl₃ | 2,6-Dichloro-3-cyano-5-fluoropyridine | google.comgoogle.com |

Introduction of Diverse Substituents via Electrophilic and Nucleophilic Reactions

The this compound scaffold is amenable to both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of substituents. The electron-withdrawing nature of the cyano group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic aromatic substitution (SNAr).

Nucleophilic substitution reactions are common for introducing various functional groups. For example, 2-chloro-3-cyanopyridines readily react with aliphatic and heterocyclic amines to form 2-aminopyridines. consensus.app They also react with hydrazine (B178648) hydrate and sodium azide (B81097) to yield hydrazinopyridines and pyridotetrazoles, respectively. consensus.app The chlorine atoms in 2,4-dichloro-3-cyanopyridine (B1358174) can be substituted by nucleophiles such as amines, thiols, or alkoxides.

The cyano group itself is a versatile handle for further derivatization. It can be reduced to an amine group using reducing agents like lithium aluminum hydride. Furthermore, the hydroxyl groups can react with alkylating agents. For instance, in the synthesis of certain insecticidal agents, the hydroxyl group is converted to a methoxy (B1213986) or ethoxy group. nih.gov

The reactivity of the pyridine ring can also be exploited in electrophilic substitution reactions. For example, diazo coupling reactions are used to synthesize azo dyes, where the 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile (B42923) acts as a coupling component.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The chemical scaffold of this compound, which exists in tautomeric equilibrium with 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The strategic placement of its hydroxyl, cyano, and lactam functionalities allows for a variety of cyclization reactions, leading to the formation of bicyclic and polycyclic structures with significant biological and material science applications.

One prominent application is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com These compounds are often constructed by reacting 2-amino-3-cyanopyridine precursors with reagents like formamide (B127407). mdpi.com In a typical pathway, a 2-amino-3-cyanopyridine, which can be derived from precursors related to the title compound, undergoes intermolecular cyclization. mdpi.com For instance, heating various 2-amino-3-cyanopyridines with formamide leads to the construction of the pyrimidine (B1678525) ring fused to the initial pyridine core, yielding pyrido[2,3-d]pyrimidines in moderate to good yields (71-81%). mdpi.com

Another approach involves the Thorpe-Ziegler cyclization. researchgate.net For example, alkylation of the pyridine nitrogen in a 2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile with ethyl bromoacetate (B1195939) yields an ester derivative. researchgate.net This intermediate, when treated with a base like sodium methoxide, undergoes an intramolecular condensation between the active methylene (B1212753) group of the ester and the cyano group, resulting in the formation of a fused furo[2,3-b]pyridine (B1315467) system. researchgate.net This furo[2,3-b]pyridine can then be further functionalized to create a variety of other fused heterocycles. researchgate.net

The inherent reactivity of the precursor allows for the construction of diverse heterocyclic frameworks, including pyrazolo[3,4-b]pyridines and tetrazolo[1,5-a]pyridines, by leveraging the cyano and adjacent functional groups for annulation reactions. researchgate.net These synthetic strategies underscore the value of cyanopyridine derivatives as key intermediates in generating molecular diversity for various chemical and pharmaceutical applications.

Catalytic Approaches in the Synthesis of Cyanopyridine Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis of cyanopyridine derivatives has significantly benefited from these advancements, incorporating heterogeneous, nano-, and biocatalytic strategies.

Application of Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are highly valued in industrial processes due to their ease of separation and recyclability. youtube.com In cyanopyridine synthesis, they offer a robust and often more environmentally friendly alternative to homogeneous catalysts. beilstein-journals.org

A key industrial process is the gas-phase ammoxidation of alkylpyridines (like 3-picoline) to produce cyanopyridines. This reaction is typically carried out at high temperatures over a solid-phase catalyst. beilstein-journals.org Catalyst systems based on metal oxides, such as vanadium pentoxide (V₂O₅), often supported on materials like alumina (B75360) or silica, are commonly employed. beilstein-journals.orggoogle.com For instance, a process using pure V₂O₅ as a catalyst for the conversion of monoalkylpyridines to cyanopyridines has been patented. google.com Another efficient method for producing 2-amino-3-cyanopyridine derivatives involves a one-pot, four-component reaction using a nanostructured diphosphate, Na₂CaP₂O₇, as a recyclable and efficient catalyst under solvent-free conditions. mdpi.com

The table below summarizes examples of heterogeneous catalysts used in the synthesis of cyanopyridine derivatives.

| Catalyst | Reactants | Product | Key Features |

| Vanadium Pentoxide (V₂O₅) | Monoalkylpyridine, Ammonia, Oxygen | Cyanopyridine | Gas-phase reaction, high temperatures. beilstein-journals.orggoogle.com |

| Copper on Charcoal (Cu/C) | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine | Recyclable for at least eight runs with consistent activity. scielo.br |

| Nanostructured Na₂CaP₂O₇ | Aromatic Aldehyde, Malononitrile, Ketone, Ammonium Acetate | 2-Amino-3-cyanopyridine | Solvent-free conditions, high yields (84-94%), reusable. mdpi.com |

Utilization of Nanocatalysts in Multicomponent Reactions

Nanocatalysts represent a significant advancement in catalysis, bridging the gap between homogeneous and heterogeneous systems. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity. In the synthesis of cyanopyridines, nanocatalysts are particularly effective in promoting multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net

A newly synthesized heterogeneous nanocatalyst, LDH@TRMS@BDSA@Cu, has been shown to effectively catalyze the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from aryl aldehydes, malononitrile, acetophenones, and ammonium acetate under solvent-free conditions, demonstrating high efficiency and recyclability. researchgate.netresearcher.life Similarly, copper nanoparticles supported on activated charcoal (Cu/C) have been used for the four-component synthesis of 2-amino-3-cyanopyridines with good to excellent yields. scielo.brmdpi.com

Magnetic nanocatalysts, such as iron oxide (Fe₃O₄) nanoparticles, offer a distinct advantage due to their straightforward recovery from the reaction mixture using an external magnet. orgchemres.org For example, Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanoparticles have been successfully employed in the solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives, with the catalyst being recyclable for at least six cycles without significant loss of activity. orgchemres.org

The table below presents examples of nanocatalysts used for synthesizing cyanopyridine analogues.

| Nanocatalyst | Reaction Type | Product | Key Features |

| LDH@TRMS@BDSA@Cu | Four-component reaction | 2-Amino-3-cyanopyridine | Solvent-free, high efficiency, recyclable. researchgate.netresearcher.life |

| Copper on Charcoal (Cu/C) | Four-component reaction | 2-Amino-3-cyanopyridine | Recyclable up to 8 times, good to excellent yields (71-94%). scielo.brmdpi.com |

| Fe₃O₄@THAM-Mercaptopyrimidine | Four-component reaction | 2-Amino-3-cyanopyridine | Magnetic, solvent-free, high stability, recyclable 6+ times. orgchemres.org |

Biocatalytic Transformations of Pyridine Nitriles (e.g., Microbial Hydroxylation)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. frontiersin.org For pyridine nitriles, biocatalytic methods are primarily focused on the transformation of the nitrile group and the modification of the pyridine ring itself.

The microbial degradation of nitriles typically proceeds via two main enzymatic pathways:

Nitrilase Pathway : A nitrilase enzyme directly hydrolyzes the nitrile (R-CN) to a carboxylic acid (R-COOH) and ammonia. frontiersin.orgsci-hub.se

Nitrile Hydratase/Amidase Pathway : A nitrile hydratase (NHase) first converts the nitrile to an amide (R-CONH₂), which is then hydrolyzed to the corresponding carboxylic acid by an amidase. frontiersin.orgsci-hub.se

Microorganisms from the genus Rhodococcus are particularly well-known for their robust nitrile-converting capabilities and are used in industrial processes, such as the production of acrylamide (B121943) and nicotinamide (B372718) (from 3-cyanopyridine). sci-hub.sescispace.com

Furthermore, microbial hydroxylation presents a powerful tool for the regioselective functionalization of the pyridine ring, a reaction that is often challenging to achieve with conventional chemical methods. researchgate.net Bacterial strains containing molybdenum hydroxylase enzymes can catalyze the specific hydroxylation of pyridine derivatives. researchgate.net For example, cells of Ralstonia/Burkholderia sp. have been reported to catalyze the regioselective hydroxylation of nicotinic acid to 2-hydroxynicotinic acid and pyrazine (B50134) carboxylic acids at position C3. researchgate.net Such biocatalysts are valuable for producing hydroxy-substituted N-heteroaromatic compounds for industrial manufacturing. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The synthesis of cyanopyridines has been increasingly influenced by these principles.

Key green chemistry principles applied in this context include:

Waste Prevention : One-pot multicomponent reactions (MCRs), which are common in the synthesis of cyanopyridine derivatives, minimize waste by reducing the number of intermediate separation and purification steps. researchgate.netrroij.com

Atom Economy : MCRs are inherently atom-economical as they are designed to incorporate most or all of the atoms from the reactants into the final product. acs.org

Catalysis : The use of catalytic amounts of substances is superior to stoichiometric reagents. acs.org The extensive use of heterogeneous, nano-, and biocatalysts in cyanopyridine synthesis exemplifies this principle. These catalysts can often be recycled and reused, further minimizing waste. researcher.lifeorgchemres.org

Safer Solvents and Auxiliaries : Many modern syntheses of cyanopyridine derivatives are performed under solvent-free conditions or in greener solvents like water or ethanol, reducing reliance on volatile and hazardous organic solvents. researchgate.netresearcher.lifenih.gov

Energy Efficiency : The application of alternative energy sources like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

By integrating these principles, chemists are developing synthetic routes to cyanopyridines that are not only efficient and high-yielding but also safer and more sustainable. alibaba.com

Chemical Reactivity and Mechanistic Investigations of 2,6 Dihydroxy 3 Cyanopyridine Transformations

Influence of Electronic Structure on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2,6-dihydroxy-3-cyanopyridine is significantly influenced by the electronic effects of its substituents. The pyridine nitrogen is inherently electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. stackexchange.com This effect is compounded by the strongly electron-withdrawing cyano group at the 3-position.

Reactions Involving the Hydroxyl Functionalities

The hydroxyl groups of this compound, which exist predominantly in a pyridone tautomeric form (see Section 3.4), behave chemically like phenols and amides. They serve as nucleophiles and can undergo a variety of common transformations. The oxygen atom's lone pair of electrons makes the hydroxyl group nucleophilic, while the carbon to which it is attached can be electrophilic due to the oxygen's high electronegativity. youtube.com

Key reactions include:

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation (Esterification): Reaction with acyl chlorides or acid anhydrides to yield esters.

Oxidation: Under specific conditions, the hydroxyl groups can be oxidized. For instance, enzymatic oxidation of the parent 2,6-dihydroxypyridine (B1200036) can introduce a third hydroxyl group to form 2,3,6-trihydroxypyridine. wikipedia.org

The presence of two hydroxyl groups allows for either mono- or di-substitution, and achieving selectivity often requires careful control of reaction conditions or the use of protecting groups.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy Pyridine (Ether) |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Acyloxy Pyridine (Ester) |

| Oxidation | Enzyme (e.g., Monooxygenase) | Trihydroxypyridine |

Reactivity of the Cyano Group: Hydrolysis and Nucleophilic Additions

The cyano (nitrile) group is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. Its most common reaction is hydrolysis, which can be controlled to produce either an amide or a carboxylic acid. google.com

The hydrolysis of cyanopyridines is a sequential process:

Formation of Amide: The nitrile is first hydrolyzed to a carboxamide. For 3-cyanopyridine (B1664610), this intermediate is nicotinamide (B372718). This step can be achieved using nitrilase enzymes for high selectivity or by controlled chemical hydrolysis. wikipedia.org

Formation of Carboxylic Acid: With further heating or more stringent conditions (acidic or basic), the amide is hydrolyzed to the corresponding carboxylic acid (nicotinic acid in the case of 3-cyanopyridine) and ammonia/ammonium (B1175870). google.comresearchgate.net

This stepwise reaction allows for the selective synthesis of either the amide or the carboxylic acid derivative. Beyond hydrolysis, the cyano group can participate in other nucleophilic additions, such as reactions with Grignard reagents to form ketones after workup. Metal complexes, such as those with Gold(III), have been shown to facilitate the hydrolysis of the nitrile to an amide under certain conditions. nih.gov

| Reaction Type | Conditions/Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₂O, Acid or Base, Heat | 2,6-Dihydroxypyridine-3-carboxamide | 2,6-Dihydroxypyridine-3-carboxylic acid |

| Nucleophilic Addition | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | Imine salt (intermediate) | Ketone |

Tautomeric Equilibria and Isomerization Dynamics of 2,6-Dihydroxypyridines

2,6-Dihydroxypyridine and its derivatives exhibit significant tautomerism, meaning they can exist as a mixture of isomers that readily interconvert. For the parent 2,6-dihydroxypyridine, several tautomeric forms are possible, including the di-hydroxy, hydroxy-pyridone, and glutaconimide forms. publish.csiro.au

Spectroscopic studies have shown that the equilibrium between these tautomers is highly dependent on the solvent. The hydroxy-pyridone form is generally the most stable and predominant tautomer in a wide range of solvents, including water, ethanol, and DMSO. publish.csiro.auwikipedia.org This stability is attributed to factors like amide resonance and the ability to form strong intermolecular hydrogen bonds. wuxibiology.com In less polar solvents like dioxane, other forms such as the glutaconimide or the diol may become more significant. publish.csiro.au For this compound, the favored tautomer is officially named 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile, confirming the prevalence of the hydroxy-pyridone structure. nih.gov The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are key factors in shifting the equilibrium. wuxibiology.comrsc.org

| Solvent | Predominant Tautomer of 2,6-Dihydroxypyridine | Reference |

|---|---|---|

| Water | Hydroxy-pyridone | publish.csiro.auwikipedia.org |

| Ethanol | Hydroxy-pyridone | publish.csiro.auwikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Hydroxy-pyridone | publish.csiro.auwikipedia.org |

| Dioxane | Glutaconimide / Dihydroxy (Diol) | publish.csiro.au |

Reaction Kinetics and Mechanistic Pathways of Derivatization

Understanding the kinetics and mechanisms of derivatization is crucial for controlling reaction outcomes. Studies on the hydrolysis of the related compound 3-cyanopyridine provide a valuable model for the behavior of the cyano group in this compound.

The hydrolysis of 3-cyanopyridine in high-temperature liquid water has been shown to be a consecutive first-order reaction. researchgate.net This means the nitrile first converts to an intermediate amide, which then converts to the final carboxylic acid, with each step having its own rate constant. Kinetic analysis of this process has yielded specific activation energies for each step.

| Reaction Step | Mechanism | Apparent Activation Energy (Ea) | Reference |

|---|---|---|---|

| 3-Cyanopyridine → Nicotinamide | Consecutive First-Order | 65.2 kJ/mol | researchgate.net |

| Nicotinamide → Nicotinic Acid | Consecutive First-Order | 85.8 kJ/mol | researchgate.net |

The derivatization of the hydroxyl groups typically follows standard mechanistic pathways. For example, O-alkylation with an alkyl halide under basic conditions proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (S_N2) mechanism. O-acylation with an acyl chloride follows a nucleophilic acyl substitution pathway. The rates of these reactions are dependent on factors such as the concentration of reactants, temperature, solvent, and the steric hindrance around the reactive sites.

Biological Activities and Pharmacological Impact of 2,6 Dihydroxy 3 Cyanopyridine and Its Analogues

Potent Inhibition of Dihydrouracil (B119008) Dehydrogenase (DHUDase) by 2,6-Dihydroxy-3-cyanopyridine

This compound (also known as 3-Cyano-2,6-dihydroxypyridine or CNDP) has been identified as a highly potent inhibitor of dihydrouracil dehydrogenase (DHUDase), the rate-limiting enzyme responsible for the degradation of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Research indicates that the inhibitory activity of CNDP is remarkably strong, with an IC50 value of 4.4 nM. nih.gov This level of potency is approximately 2,000 times greater than that of uracil (B121893), the natural substrate for the enzyme, under similar assay conditions. nih.gov The inhibition of DHUDase (also known as dihydropyrimidine (B8664642) dehydrogenase or DPD) is a critical strategy in cancer therapy, as it prevents the rapid breakdown of 5-FU, thereby increasing its availability to exert its anticancer effects. cancernetwork.com

The mechanism by which this compound inhibits DHUDase was determined through detailed kinetic analyses. nih.gov These studies were conducted using a partially purified form of the enzyme extracted from rat liver, allowing for a precise characterization of the molecular interactions between the inhibitor and the enzyme. nih.gov

Kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of dihydrouracil dehydrogenase. nih.gov This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition constant (Ki), a measure of the inhibitor's potency, was determined to be 1.51 nM, underscoring the compound's high affinity for the enzyme. nih.gov

Table 1: Kinetic Parameters of DHUDase Inhibition by this compound

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Mixed-Type | nih.gov |

| IC50 | 4.4 nM | nih.gov |

| Inhibition Constant (Ki) | 1.51 nM | nih.gov |

This compound demonstrates a high degree of specificity for dihydrouracil dehydrogenase compared to other enzymes involved in pyrimidine (B1678525) metabolism. nih.gov Studies have shown that CNDP has a significantly lower effect on the phosphorylation of 5-FU than on its degradation. nih.gov Specifically, its inhibitory effect on the ribosylation of 5-FU was found to be 600 to 1,000 times weaker than its effect on DHUDase. nih.gov Furthermore, CNDP showed no inhibitory activity against other key enzymes in the pyrimidine pathway, such as uridine (B1682114) kinase, thymidine (B127349) kinase, or pyrimidine phosphoribosyltransferase. nih.gov This high specificity is crucial as it minimizes interference with other metabolic pathways, potentially reducing side effects.

Table 2: Inhibitory Specificity of this compound

| Enzyme | Inhibitory Effect | Reference |

|---|---|---|

| Dihydrouracil Dehydrogenase (DHUDase) | Potent Inhibition | nih.gov |

| Enzymes for 5-FU Ribosylation | 600-1,000 times less than on DHUDase | nih.gov |

| Uridine Kinase | No Inhibition | nih.gov |

| Thymidine Kinase | No Inhibition | nih.gov |

| Pyrimidine Phosphoribosyltransferase | No Inhibition | nih.gov |

Role as a Chemical Modulator in Fluoropyrimidine Chemotherapy

By potently and selectively inhibiting DHUDase, this compound functions as an effective chemical modulator in chemotherapy regimens that utilize fluoropyrimidines like 5-FU or its prodrugs. nih.govcancernetwork.com DHUDase is responsible for catabolizing more than 85% of an administered 5-FU dose, and its activity can vary significantly between patients, leading to unpredictable drug tolerance and bioavailability. cancernetwork.comresearchgate.net By inhibiting this enzyme, CNDP helps to standardize the pharmacokinetic profile of 5-FU, potentially making its toxicity more predictable and overcoming tumor resistance associated with high DHUDase levels. cancernetwork.com

The co-administration of this compound with fluoropyrimidines has been shown to enhance their antitumor effects. nih.govnih.gov In preclinical studies involving rats with Yoshida sarcoma, the combination of CNDP with the 5-FU prodrug 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU) resulted in a significant enhancement of the drug's antitumor activity. nih.gov A separate study confirmed that combining an infusion of 5-FU with CNDP markedly potentiated the antitumor effect on the same tumor model. nih.gov This potentiation is a direct result of increased and sustained levels of active 5-FU at the tumor site.

This compound directly modulates the pharmacokinetics of 5-FU by preventing its rapid degradation. nih.gov In the study with Yoshida sarcoma-bearing rats, administering CNDP alongside a 5-FU prodrug led to elevated concentrations of 5-FU in both the blood and the tumor tissue. nih.gov This alteration in pharmacokinetics ensures that a higher concentration of the active drug is available to target cancer cells over a longer period, thereby improving its bioavailability and therapeutic potential. nih.govcancernetwork.com

Diverse Biological Potentials of Cyanopyridine Scaffolds

The cyanopyridine framework is a prominent structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological applications. ekb.egekb.eg Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including cancer therapy, metabolic disorders, and infectious diseases. ekb.egscispace.com The versatility of the cyanopyridine nucleus allows for structural modifications that lead to diverse biological activities.

Antioxidant and Anti-inflammatory Properties

Cyanopyridine derivatives and related heterocyclic compounds have been investigated for their potential to combat oxidative stress and inflammation, which are underlying factors in many chronic diseases. mdpi.com For instance, a family of novel 4,7-dihydro-2H-pyrazolo[3–b]pyridines has been identified as multitarget agents with potent antioxidant capabilities, capable of scavenging both oxygen and nitrogen radical species. mdpi.com These compounds also exhibit anti-inflammatory properties. mdpi.com

The anti-inflammatory action of some cyanidin-containing compounds has been linked to the inhibition of enzymes like prostaglandin (B15479496) H endoperoxide synthase-1 and synthase-2. nih.gov While not direct cyanopyridine derivatives, the shared structural elements highlight the potential of related chemical scaffolds to modulate inflammatory pathways. Research into various 1,4-dihydropyridine (B1200194) derivatives has shown their ability to act as hydrogen donors and inhibit free radical reactions, underscoring their antioxidant potential. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyridine (B92270) Derivatives

| Compound | Description | Anti-inflammatory Activity (EC50) |

|---|---|---|

| 4d | 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivative (Ar = 3-ClPh) | 780 nM mdpi.com |

| 4k | 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivative (Ar = 3-Py) | 22.3 μM mdpi.com |

| Cyanidin | Aglycon of anthocyanins | IC50 of 90 mM (synthase-1) and 60 mM (synthase-2) nih.gov |

Antimicrobial and Antifungal Activities

The pyridine nucleus is a core component of many compounds exhibiting antimicrobial properties. semanticscholar.org Specifically, cyanopyridine derivatives have shown notable activity against a range of bacterial and fungal pathogens. researchgate.net

Studies on 4,6-disubstituted-3-cyano-2-aminopyridines have demonstrated their efficacy against various microbial strains. researchgate.net For example, certain substituted pyridyl-4-chloro benzoates have displayed activity against Bacillus subtilis and Staphylococcus aureus that is comparable to the standard antibiotic Amikacin. semanticscholar.org The antimicrobial potential of these compounds is often influenced by the nature and position of substituents on the pyridine ring. researchgate.net Some fused ring systems, such as 3-cyano-hexahydroquinoline, have also been investigated and found to possess broad-spectrum antimicrobial activity. researchgate.net

In the realm of antifungal agents, derivatives of 5-cyano-6-oxo-1,6-dihydropyrimidine have been synthesized and screened for their activity against pathogens like Candida albicans. nih.gov Research indicates that substitutions on the phenyl acetamide (B32628) ring of the 1,6-dihydropyrimidine structure, particularly with electron-withdrawing groups, can enhance antifungal efficacy. nih.gov

Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives

| Compound Series | Target Organisms | Key Findings |

|---|---|---|

| 4,6-disubstituted-3-cyano-2-aminopyridines | Bacteria (B. subtilis, S. aureus) and Fungi (A. niger, C. albicans) | Several compounds showed significant activity, comparable to standard antibiotics and antifungals. semanticscholar.orgresearchgate.net |

| 5-cyano-6-oxo-1,6-dihydropyrimidines | Candida albicans | Electron-withdrawing substituents on the N-phenyl acetamide ring resulted in good antifungal activity. nih.gov |

Cardiotonic Effects and Phosphodiesterase-3 (PDE-3) Inhibition (for related 3-cyano-2-oxa-pyridines)

Certain 3-cyano-2-oxa-pyridine derivatives are recognized for their potent cardiotonic activity, which is primarily achieved through the inhibition of Phosphodiesterase-3 (PDE-3). ekb.egekb.eg PDE-3 is an enzyme that, when inhibited, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This increase in cAMP subsequently activates protein kinases, leading to an enhanced influx of calcium ions and a stronger force of cardiac contraction, known as a positive inotropic effect. wikipedia.org

One of the most well-known drugs in this class is Milrinone, which is used in the treatment of congestive heart failure. ekb.eg The mechanism of action for these compounds involves preventing the degradation of cAMP, which in turn reduces the amount of Protein Kinase A (PKA) in cells. ekb.eg A number of heterocyclic compounds have been synthesized as second-generation PDE inhibitors, many of which target PDE-3 to achieve their cardiotonic effects. wikipedia.org These agents are often used for short-term treatment of acute heart failure when other treatments are ineffective. wikipedia.orgbohrium.com

AMPK Activation (for related 3-cyano-2-oxo-pyridine derivatives)

AMP-activated protein kinase (AMPK) has emerged as a significant molecular target for the treatment of metabolic diseases such as diabetes and obesity. ekb.egnih.gov AMPK acts as a cellular energy sensor; its activation can modify carbohydrate and lipid metabolism by increasing glucose uptake and fatty acid oxidation while decreasing the synthesis of fatty acids and cholesterol. ekb.eg

Some derivatives of 3-cyano-2-oxo-pyridine have been identified as activators of AMPK. ekb.eg For example, one particular compound demonstrated modest AMPK activity with an EC50 of 38 µM in rat liver and has served as a starting point for further optimization. ekb.eg The discovery of various pyridone derivatives as direct AMPK activators highlights the therapeutic potential of this class of compounds for managing metabolic disorders. nih.govnih.gov

Antichagasic Activity Against Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, and there is an urgent need for new and effective treatments. nih.govresearchgate.net In this context, cyanopyridine analogues have been identified as promising antichagasic agents. nih.govdndi.org

A hit-to-lead campaign focused on novel cyanopyridine derivatives yielded several compounds with potent activity against intracellular T. cruzi. nih.govnih.gov In a phenotypic screening, initial hits displayed promising potency combined with balanced physicochemical properties. researchgate.net Subsequent synthesis and testing of a larger set of analogues revealed compounds with submicromolar anti-T. cruzi activity. nih.govresearchgate.net However, it was also found that the antiparasitic activity of the series was largely driven by lipophilicity, which could present challenges for further development due to potential issues with ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

Table 3: Anti-Trypanosoma cruzi Activity of Selected Cyanopyridine Analogues

| Compound | Description | Anti-T. cruzi Potency (EC50) | Cytotoxicity (CC50 MRC-5) |

|---|---|---|---|

| 6 | 4-fluorophenyl analogue | <1 µM nih.gov | 32-64 µM researchgate.net |

| 7 | 2,4-difluorophenyl analogue | <1 µM nih.gov | 36.2 µM nih.gov |

| 8 | 2-chlorophenyl substituted derivative | 0.33 µM nih.gov | 32-64 µM researchgate.net |

| 9 | 2,4-dichlorophenyl substituted derivative | 0.14 µM nih.gov | 32-64 µM researchgate.net |

| 14 | 2-pyridyl isosteric replacement | 2.08 µM nih.gov | Not specified |

| 15 | 4-pyridyl analogue | Inactive nih.gov | Not specified |

Enzyme Inhibition Beyond DHUDase (e.g., IKK-β inhibition)

The inhibitor of nuclear factor kappa B kinase subunit beta (IKK-β) is a validated target for the discovery of new treatments for various cancers and rheumatoid arthritis. nih.gov IKK-β plays a crucial role in activating the NF-κB transcription factor, which is involved in inflammatory responses. researchgate.net

A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives has been the subject of in silico studies to evaluate their potential as IKK-β inhibitors. nih.gov Through quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers have identified the interactions between these compounds and the active site of the enzyme. nih.gov These computational findings suggest that novel cyanopyridine derivatives have promising potential for IKK-β enzyme inhibition and warrant further experimental investigation. nih.gov Other research has also identified potent and selective inhibitors of IKK-β from different chemical series, underscoring the therapeutic importance of targeting this kinase. researchgate.net

Growth Regulation in Biological Systems (e.g., Plant Growth Regulators)

The pyridine nucleus is a core component in a variety of biologically active molecules, including those with applications in agriculture. While specific studies detailing the plant growth regulatory effects of this compound are not extensively documented in the available literature, research into related cyanopyridine derivatives demonstrates their potential to influence plant biological systems.

Derivatives of 2-cyano-3-substituted-pyridines have been synthesized and evaluated for their herbicidal properties. nih.gov These compounds are designed to act as inhibitors of the photosystem II (PSII) electron transport chain, a critical process for photosynthesis. nih.gov The effectiveness of these derivatives is highly dependent on the nature of the substituents on the pyridine ring and the acrylate (B77674) group, indicating that the cyanopyridine scaffold is a viable backbone for developing molecules with potent herbicidal activity. nih.gov For instance, certain compounds in this class have shown excellent herbicidal effects at application rates as low as 75 grams per hectare. nih.gov

Furthermore, broader research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from pyridine precursors, has identified compounds with significant herbicidal activity, particularly against monocotyledonous plants. mdpi.comnih.gov These findings underscore the capacity of the pyridine framework to serve as a basis for new agrochemicals. The data suggest that while some derivatives are potent inhibitors of plant growth, the specific role of this compound itself as a plant growth promoter or inhibitor requires further dedicated investigation.

| Compound Class | Target Plant | Activity Level | Source |

| (Z)-2-cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates | General Weeds | Excellent herbicidal activity at 75 g/ha | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (monocot) | Good activity at 1 mM | mdpi.comnih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Lettuce (dicot) | No marked inhibitory effect at 1 mM | nih.gov |

Interactions with Bacterial Regulator Proteins (e.g., PqsR of Pseudomonas aeruginosa)

The this compound scaffold is a key structural motif in the development of antagonists for bacterial regulator proteins, particularly PqsR in Pseudomonas aeruginosa. PqsR, also known as MvfR, is a transcriptional regulator that plays a pivotal role in the pqs quorum sensing (QS) system. nih.govnih.gov This system controls the production of numerous virulence factors, including pyocyanin (B1662382), and is integral to biofilm formation, making it a critical factor in the pathogenicity of the bacterium. nih.govregionh.dk Targeting PqsR is therefore considered a promising strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

Through a ligand-based drug design approach, researchers have synthesized and evaluated a series of compounds based on the pyridine scaffold to identify potent PqsR antagonists. nih.gov In vitro reporter gene assays confirmed that certain analogues act as competitive antagonists of PqsR, effectively reducing the production of virulence factors like pyocyanin in P. aeruginosa cultures. nih.govregionh.dk The high potency of some of these derivatives, with apparent dissociation constants (Kd,app) in the nanomolar range, highlights the strong potential of this chemical class for anti-virulence therapies. nih.gov These findings provide valuable insights into the ligand-receptor interactions of PqsR and establish a foundation for further drug design and optimization. nih.gov

| Compound Type | Target Protein | Mechanism of Action | Result | Source |

| Pyridine-based analogues | PqsR (MvfR) | Competitive Antagonism | Inhibition of pyocyanin production in P. aeruginosa | nih.govregionh.dk |

| Novel PqsR Inhibitors | PqsR (MvfR) | Inhibition of QS signaling | Potent inhibition of virulence in planktonic and biofilm cultures (IC50 ~0.25 µM) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity. The pyridine ring serves as a "privileged scaffold" in medicinal chemistry, and modifications to its structure can dramatically alter its pharmacological effects. mdpi.comnih.gov

For derivatives based on the cyanopyridine core, several key SAR principles have been elucidated through studies on their anticancer and antimicrobial activities:

The 2-Oxo/-Hydroxy Group: The presence of a carbonyl (oxo) or hydroxyl group at the C2 position is crucial. This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzyme active sites. nih.gov In studies comparing 2-oxo-3-cyanopyridines to other variants, the 2-oxo scaffold was generally preferred for cytotoxic activity against cancer cell lines.

Substituents on the Pyridine Ring: The nature and position of substituents significantly impact potency. For example, in antiproliferative studies, the addition of methoxy (B1213986) (-OCH3) groups to the pyridine derivative structure was found to increase activity, reflected by a decrease in IC50 values. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes lead to lower activity. nih.gov

The 3-Cyano Group: The nitrile (cyano) group at the C3 position is an important feature. Its nitrogen atom can form hydrogen bonds with target receptors, contributing to the binding affinity of the molecule. nih.gov

Aryl Substitutions: Adding aryl groups at other positions (e.g., C4 or C6) is a common strategy to enhance bioactivity. The electronic properties of substituents on these aryl rings (e.g., electron-donating vs. electron-withdrawing groups) can fine-tune the molecule's efficacy. For instance, a 4-methoxy substitution on a phenyl ring attached to the cyanopyridine core resulted in the most active compounds in a series tested for anticancer properties.

These SAR studies are essential for the rational design of new, more potent, and selective therapeutic agents based on the this compound scaffold.

| Structural Modification | Effect on Biological Activity | Example Context | Source |

| Presence of 2-Oxo group | Generally increases cytotoxic activity | Anticancer studies | |

| Increasing number of -OCH3 groups | Increases antiproliferative activity (lower IC50) | Anticancer studies | nih.gov |

| Addition of bulky groups/halogens | Can decrease antiproliferative activity | Anticancer studies | nih.gov |

| 4-Aryl substitution with electron-donating groups (e.g., -OCH3) | Potent increase in cytotoxic activity | Anticancer studies | |

| 3-Cyano group | Contributes to target binding via hydrogen bonding | Molecular docking for anticancer agents | nih.gov |

Applications of 2,6 Dihydroxy 3 Cyanopyridine in Materials Science and Industrial Processes

Utilization in Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

While direct research on 2,6-Dihydroxy-3-cyanopyridine as a primary photosensitizer in Dye-Sensitized Solar Cells (DSSCs) is not extensively documented, the broader class of cyanopyridine derivatives is of significant interest in this field. DSSCs are a promising photovoltaic technology that mimics natural photosynthesis to convert light into electrical energy. The efficiency of these cells is heavily reliant on the molecular structure and properties of the dye used as a photosensitizer.

The core structure of this compound offers a versatile scaffold for the design and synthesis of more complex organic dyads for DSSCs. The hydroxyl and cyano groups can be chemically modified to create donor-π-acceptor (D-π-A) structures, which are crucial for efficient charge separation and electron injection in solar cells. The cyanopyridine moiety can act as an electron-accepting anchor, facilitating the adsorption of the dye onto the semiconductor surface (typically TiO₂) and promoting the transfer of excited electrons. The design of such dyads often involves attaching electron-donating groups to the pyridine (B92270) ring to enhance light absorption in the visible spectrum.

Contributions to Optical and Electrical Materials

The conjugated π-system of the pyridine ring, combined with the influence of the hydroxyl and cyano substituents, suggests that this compound could be a valuable component in the development of novel optical and electrical materials. The presence of electron-donating (hydroxyl) and electron-withdrawing (cyano) groups can lead to interesting non-linear optical (NLO) properties. Materials with strong NLO responses are in demand for applications in optoelectronics, including optical switching and data storage.

Furthermore, cyanopyridine derivatives have been explored as components in conductive polymers. The incorporation of such polar molecules into a polymer matrix can influence the material's charge transport properties. While specific research on the electrical conductivity of materials incorporating this compound is not widely available, the fundamental properties of the molecule make it a candidate for further investigation in this area.

Role in the Synthesis of Agrochemicals (e.g., Herbicides)

Pyridine-based compounds are a well-established class of agrochemicals, with many commercial herbicides and pesticides featuring a pyridine core. While direct application of this compound as an agrochemical is not common, it serves as a valuable intermediate in the synthesis of more complex and potent active ingredients. For instance, the related compound 2,6-dihydroxy-3-cyano-4-methylpyridine is known to be an intermediate in the production of certain pesticides. The reactivity of the hydroxyl and cyano groups allows for the facile introduction of other functional groups, leading to the creation of a diverse library of potential agrochemical candidates.

Intermediate in the Production of Other Biologically Active Molecules

The versatility of this compound as a chemical intermediate extends to the pharmaceutical industry. Cyanopyridine scaffolds are present in a wide range of biologically active molecules, including antiviral, antibacterial, and antifungal agents. The high reactivity of this scaffold makes it a useful starting material for the synthesis of complex pharmaceutical compounds. For example, 2-amino-3-cyanopyridine (B104079) derivatives have been investigated as inhibitors for various enzymes and as antagonists for cellular receptors. While specific pharmaceuticals derived directly from this compound are not extensively reported, its role as a precursor in the synthesis of substituted pyridines for pharmaceutical applications is noted in patent literature, particularly for its fluorinated derivatives. nih.gov

Ligand Design in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups in this compound present potential coordination sites for metal ions. This makes the molecule an interesting candidate for ligand design in coordination chemistry. The formation of metal complexes can significantly alter the photophysical and electrochemical properties of the parent molecule, opening up possibilities for applications in catalysis, sensing, and materials science. The cyano group can also participate in coordination or be further functionalized to create more complex ligand systems. While the coordination chemistry of this compound itself is not a widely explored area, the broader field of pyridine-based ligands is vast and continues to be an active area of research.

Advanced Characterization and Analytical Methodologies in Research on 2,6 Dihydroxy 3 Cyanopyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 2,6-Dihydroxy-3-cyanopyridine, providing fundamental insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework. The compound exists in tautomeric forms, primarily the 6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile form, which influences the observed spectra.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would typically show signals for the two protons on the pyridine (B92270) ring. Additionally, broad signals corresponding to the exchangeable protons of the hydroxyl (O-H) and amide (N-H) groups would be visible. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the cyano and carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic shifts for the carbonyl carbon (C=O), the carbon atoms of the pyridine ring, and the carbon of the nitrile group (-C≡N). nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. COSY spectra would confirm the coupling between adjacent protons on the pyridine ring, while HMBC would reveal correlations between protons and carbons over two or three bonds, confirming the assignment of the carbon skeleton and the placement of the substituents.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | H-4 | 7.5 - 7.8 | Doublet, coupled to H-5 |

| H-5 | 6.2 - 6.5 | Doublet, coupled to H-4 | |

| OH/NH | 11.0 - 13.0 | Broad singlet, exchangeable with D₂O | |

| ¹³C NMR | C-2 | 160 - 165 | Carbonyl carbon |

| C-3 | 95 - 100 | Carbon attached to CN group | |

| C-4 | 140 - 145 | Aromatic CH | |

| C-5 | 105 - 110 | Aromatic CH | |

| C-6 | 160 - 165 | Carbon attached to OH group | |

| CN | 115 - 120 | Nitrile carbon |

Note: Predicted values are based on typical shifts for similar pyridine structures and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. nih.gov The IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features.

The most significant absorptions would include:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration from the pyridone tautomer.

A sharp, medium-intensity band around 2230-2210 cm⁻¹ for the C≡N (nitrile) stretching vibration. nih.gov

A strong absorption band in the 1680-1650 cm⁻¹ region, characteristic of the C=O (carbonyl) stretching of the pyridone ring. nih.gov

Bands in the 1600-1450 cm⁻¹ range corresponding to C=C and C=N stretching vibrations within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl/Amide | O-H / N-H stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Nitrile | C≡N stretch | 2230 - 2210 (sharp) |

| Carbonyl | C=O stretch | 1680 - 1650 (strong) |

| Aromatic Ring | C=C / C=N stretch | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₄N₂O₂ and a molecular weight of approximately 136.11 g/mol . nih.govnih.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 137.12. High-Resolution Mass Spectrometry (HRMS) would be used to provide an exact mass measurement, allowing for the confirmation of the elemental formula C₆H₄N₂O₂ with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to confirm the structure by showing characteristic losses of small molecules like CO or HCN.

UV-Visible (UV-Vis) Spectrophotometry for Kinetic Studies

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the kinetics of reactions involving this compound. The conjugated π-system of the substituted pyridine ring acts as a chromophore, absorbing light in the UV-Vis region.

This technique can be employed to monitor the progress of a reaction over time by measuring the change in absorbance at a specific wavelength (λmax) corresponding to the reactant or product. thermofisher.com For instance, if this compound is consumed in a reaction, its characteristic absorbance will decrease over time. By plotting absorbance versus time, kinetic parameters such as the reaction rate, rate constant, and reaction order can be determined. thermofisher.comresearchgate.net This method is particularly useful for enzymatic assays or chemical degradation studies where the compound's concentration changes are directly proportional to the absorbance according to the Beer-Lambert law. thermofisher.com

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of this compound and for separating it from starting materials, by-products, or degradation products. researchgate.net

A typical HPLC analysis would be performed using a reversed-phase method. In this setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cmes.org An isocratic or gradient elution can be employed to achieve optimal separation. Detection is usually carried out with a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Column | Reversed-Phase C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid or Acetate BufferB: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV Spectrophotometry at λmax (e.g., ~280 nm) |

| Column Temperature | 25 - 35 °C |

In Vivo Magnetic Resonance Spectroscopy for Metabolic Studies (e.g., ¹⁹F MRS)

In vivo Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique used to study metabolic processes within living organisms. Had fluorine-19 MRS (¹⁹F MRS) studies been conducted on a fluorinated analogue of this compound, researchers would be able to track its metabolic fate in real-time. This is due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background in biological tissues, which allows for clear, unambiguous signal detection.

Hypothetical Research Application:

If a research program were to develop a fluorinated derivative of this compound, ¹⁹F MRS could be employed to investigate its distribution, metabolism, and clearance in vivo. The chemical shift of the ¹⁹F signal would provide information about the local chemical environment of the molecule. Changes in this chemical shift over time would indicate the transformation of the parent compound into various metabolites.

Table 6.3.1: Potential ¹⁹F MRS Data for a Hypothetical Fluorinated Analogue of this compound

| Time Point | Chemical Shift (ppm) | Signal Intensity (Arbitrary Units) | Assignment |

| 0 min | -120.5 | 1000 | Parent Compound |

| 30 min | -120.5 | 750 | Parent Compound |

| -118.2 | 250 | Metabolite A | |

| 60 min | -120.5 | 400 | Parent Compound |

| -118.2 | 500 | Metabolite A | |

| -125.0 | 100 | Metabolite B | |

| 120 min | -120.5 | 150 | Parent Compound |

| -118.2 | 600 | Metabolite A | |

| -125.0 | 250 | Metabolite B |

This data is illustrative and not based on actual experimental results.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Hydrate (B1144303) Characterization)

Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid-state materials, including pharmaceuticals. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, making it an ideal method for studying dehydration processes in hydrated crystalline forms (hydrates).

Application in Hydrate Characterization:

If this compound were to form a hydrate, TGA would be used to determine the stoichiometry of the hydrate (i.e., the number of water molecules per molecule of the compound) and the temperature range over which dehydration occurs. The TGA thermogram would show a distinct mass loss step corresponding to the release of water molecules.

Table 6.4.1: Representative TGA Data for a Hypothetical Hydrate of this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event | Calculated Water Molecules (n) |

| 25 - 80 | 1.5 | Loss of surface adsorbed water | - |

| 80 - 120 | 10.2 | Dehydration (Loss of bound water) | 1 |

| > 250 | > 20 | Decomposition of the compound | - |

This data is a representative example and not from experimental measurements on this compound.

The data in the table would be interpreted as follows: a 10.2% mass loss between 80°C and 120°C would strongly suggest the presence of a monohydrate form of this compound. The precise stoichiometry would be confirmed by correlating the experimental mass loss with the theoretical percentage of water in the hydrated crystal lattice.

Theoretical and Computational Chemistry Studies of 2,6 Dihydroxy 3 Cyanopyridine

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for studying how a small molecule like 2,6-dihydroxy-3-cyanopyridine might interact with biological macromolecules, such as proteins. These studies are foundational in drug discovery and design.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein's active site. This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions.

Numerous studies have employed molecular docking to investigate the binding of cyanopyridine derivatives to various protein targets. For example, novel 3-cyanopyridine (B1664610) derivatives have been docked into the active site of the anti-cancer target protein Survivin. nih.gov These simulations help identify key amino acid residues involved in the interaction; in the case of Survivin, interaction with Ile74 was found to be critical for the efficacy of the compounds. nih.gov In another study, cyanopyridone derivatives were evaluated as dual inhibitors of VEGFR-2 and HER-2, with docking studies revealing binding modes and affinities comparable to known inhibitors like sorafenib. mdpi.com The binding affinity, often expressed as a negative value in kcal/mol, indicates the stability of the protein-ligand complex.

Table 3: Examples of Molecular Docking Studies on Cyanopyridine Derivatives

| Compound Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Cyanopyridine | Survivin | Not specified | Ile74 |

| Cyanopyridone | VEGFR-2 | -14.5 to -15.2 | Cys1045, Asp1046, Glu885, Cys919 |

| Cyanopyridone | HER-2 | Not specified | Not specified |

Data from docking studies on various cyanopyridine derivatives against specified protein targets. nih.govmdpi.com

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can elucidate the potential mechanism of action of a compound at the molecular level. By visualizing the interactions between the ligand and the protein's active site, researchers can understand how the compound might inhibit the protein's function.

For cyanopyridine-based compounds designed as dual VEGFR-2/HER-2 inhibitors, molecular modeling was crucial in understanding their activity. mdpi.com The studies helped to confirm that the compounds could adopt a conformation that fits within the ATP-binding site of the kinases, thereby explaining their inhibitory action. mdpi.com Similarly, for derivatives targeting the Survivin protein, molecular dynamics simulations established that the BIR domain was the optimal binding site, providing a clear hypothesis for the compound's anti-apoptotic inhibition mechanism. nih.gov These computational predictions are invaluable for guiding the synthesis of more potent and selective inhibitors.

Conformational Analysis and Tautomerism Studies

The structure of this compound is subject to tautomerism, a phenomenon where a molecule exists in two or more forms that are readily interconvertible, typically through the migration of a proton. The primary tautomeric equilibrium for this compound is between the dihydroxy-pyridine form and various pyridone forms.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. While specific studies focused exclusively on this compound are not extensively detailed in the literature, insights can be drawn from computational analyses of related 3-cyano-2(1H)-pyridone and 2-hydroxypyridine (B17775) systems.

Key Findings from Analogous Systems:

Predominance of the Lactam Form: For 2(1H)-pyridone derivatives, the lactam form (pyridone) is generally found to be thermodynamically more stable than the lactim form (hydroxypyridine), both in the solid state and in solution. nih.gov This stability is often attributed to the polarity of the lactam structure.

Influence of Substituents and Solvents: The energetic balance between tautomers is sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the polarity of the solvent. Electron-withdrawing groups, such as the cyano group, and polar protic solvents can stabilize charge-separated resonance structures, thereby favoring the more polar lactam tautomer. nih.gov The 2-hydroxypyridine (lactim) form may gain some stability in solvents that are primarily hydrogen-bond acceptors. nih.gov

Computational Methods: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are a common choice for investigating the structures, energies, and conformations of such molecules. ruc.dk These calculations can predict the relative Gibbs free energies of different tautomers, providing a quantitative measure of their equilibrium populations.

Expected Tautomers of this compound:

Based on the principles observed in related compounds, this compound is expected to exist as an equilibrium mixture of several tautomers. The primary forms would include the dihydroxy-lactim form and various lactam-lactim and dilactam forms. Computational calculations would be necessary to determine their relative stabilities.

Table 1: Plausible Tautomers of this compound for Computational Study

| Tautomer Name | Structure Description |

| This compound | Both hydroxyl groups are in the enol (lactim) form. |

| 6-hydroxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | One hydroxyl is in the enol form, one is in the keto (lactam) form. |

| 2-hydroxy-6-oxo-1,6-dihydro-pyridine-3-carbonitrile | One hydroxyl is in the enol form, one is in the keto (lactam) form. |

| 2,6-dioxo-1,2,5,6-tetrahydro-pyridine-3-carbonitrile | Both hydroxyl groups are in the keto (dilactam) form. |

Note: This table represents a simplified set of plausible tautomers. A comprehensive computational analysis would explore additional rotational conformers and the potential for proton migration to the ring nitrogen.

A detailed conformational analysis for each tautomer would involve mapping the potential energy surface with respect to the rotation of the cyano group and any hydroxyl groups to identify the global and local energy minima.

Reaction Mechanism Elucidation through Computational Kinetics

Computational kinetics is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction rates. This approach allows for the step-by-step mapping of a reaction pathway, identifying intermediates and the rate-determining step.

While the search of publicly available scientific literature did not yield specific computational kinetic studies on the reaction mechanisms involving this compound, it is possible to describe the general methodology that would be applied. For instance, in the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, kinetic studies have been performed to understand the reaction mechanism. tandfonline.com

Methodology for Computational Kinetic Studies:

A computational investigation into a reaction involving this compound would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: The potential energy surface is scanned to locate the transition state (TS) structure connecting reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants. Other thermodynamic activation parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be computed. tandfonline.com

Table 2: Key Parameters Obtained from Computational Kinetics

| Parameter | Description |

| Ea (Activation Energy) | The minimum energy required for a reaction to occur. |

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy in going from reactants to the transition state. |

| ΔS‡ (Entropy of Activation) | The change in entropy in going from reactants to the transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the barrier to the reaction. |

| Rate-Determining Step (RDS) | The step in a multi-step reaction with the highest activation energy barrier. |

By applying these computational techniques, researchers can gain a deep, molecular-level understanding of the reaction mechanisms for the synthesis and subsequent reactions of this compound, guiding the optimization of reaction conditions and the design of new synthetic routes.

Future Research Directions and Translational Perspectives for 2,6 Dihydroxy 3 Cyanopyridine

Design and Synthesis of Next-Generation Derivates with Enhanced Specificity and Efficacy

The 2,6-dihydroxy-3-cyanopyridine core, a type of 2-pyridone, is a recognized pharmacophore in medicinal chemistry. mdpi.com Future research will concentrate on creating next-generation derivatives through targeted chemical modifications. The goal is to improve their pharmacological profiles, including enhanced potency, greater selectivity for their biological targets, and better ADME (absorption, distribution, metabolism, and excretion) properties. Structural modifications might include the introduction of different substituents at various positions on the pyridine (B92270) ring to modulate lipophilicity, hydrogen bonding capacity, and steric interactions with target proteins.

Targeted drug discovery aims to develop therapeutics that act on specific molecular targets implicated in a disease. The 3-cyanopyridine (B1664610) scaffold has been successfully utilized to develop potent inhibitors for various protein kinases, which are crucial targets in oncology. nih.govnih.gov Building on this, future work on this compound derivatives will focus on designing inhibitors for specific, well-validated targets.

Key areas of interest include:

Kinase Inhibition: Derivatives of 3-cyanopyridine have shown inhibitory activity against kinases like Pim-1, VEGFR-2, and HER-2, which are overexpressed in many cancers and play a role in tumor growth, angiogenesis, and metastasis. mdpi.comnih.govnih.gov For instance, neratinib, a pan-HER kinase inhibitor containing a cyanopyridine component, has demonstrated effectiveness in HER-2-positive breast tumors. mdpi.com Future design strategies will aim to create derivatives of this compound that can dually inhibit targets like VEGFR-2 and HER-2, potentially leading to more potent antitumor activity. mdpi.comnih.gov

Survivin Modulation: Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in most human tumors, contributing to chemotherapy resistance and poor prognosis. nih.gov It is considered an attractive cancer-specific biomarker, and targeting it represents a promising strategy for developing selective anticancer agents. nih.gov Novel 3-cyanopyridine derivatives have been identified as modulators of survivin, inducing apoptosis in cancer cells. nih.gov Research can be directed towards optimizing the this compound scaffold to enhance interaction with and inhibition of survivin.

| Derivative Class | Molecular Target | Therapeutic Rationale | Reference |

|---|---|---|---|

| Cyanopyridone-based compounds | VEGFR-2 / HER-2 | Dual inhibition can lead to enhanced antitumor activity by targeting both angiogenesis and cancer cell proliferation. | mdpi.comnih.gov |

| Substituted 3-cyanopyridines | Pim-1 Kinase | Pim-1 is an oncogenic kinase involved in cancer cell survival and proliferation; its inhibition is a key strategy in cancer therapy. | nih.govnih.gov |